molecular formula C9H11NO4 B2715964 5-Isopropoxy-2-nitrophenol CAS No. 855839-37-1

5-Isopropoxy-2-nitrophenol

Cat. No.: B2715964
CAS No.: 855839-37-1
M. Wt: 197.19
InChI Key: FTVBULCXIBJLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropoxy-2-nitrophenol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an isopropoxy group and a nitro group attached to a phenol ring

Scientific Research Applications

5-Isopropoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

While specific future directions for 5-Isopropoxy-2-nitrophenol are not available, nitrophenols are an important class of organic molecules with broad applications in organic synthesis, medicinal chemistry, and materials science . Their photooxidation is effective in producing secondary organic aerosols .

Mechanism of Action

Target of Action

Nitrophenol compounds, which include 5-isopropoxy-2-nitrophenol, are known to interact with various enzymes and proteins within the cell .

Mode of Action

Nitrophenols, in general, can interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Nitrophenols have been shown to be involved in various biochemical pathways, often resulting in significant downstream effects

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Understanding these properties is crucial for determining the bioavailability of the compound. More research is needed in this area .

Result of Action

Nitrophenols can have various effects at the molecular and cellular level, often leading to changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-nitrophenol typically involves the nitration of 5-isopropoxyphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 5-Isopropoxy-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the isopropoxy group, making it less hydrophobic compared to 5-Isopropoxy-2-nitrophenol.

    4-Nitrophenol: Has the nitro group in a different position, affecting its reactivity and interaction with other molecules.

    5-Isopropoxyphenol: Lacks the nitro group, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-nitro-5-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVBULCXIBJLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.